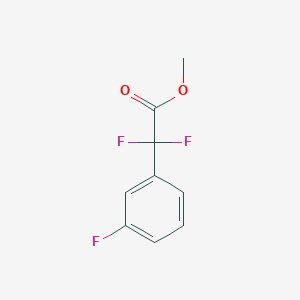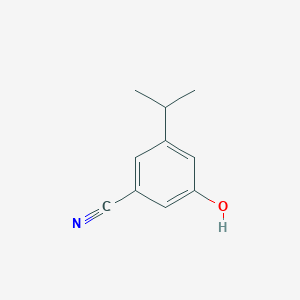
3-Hydroxy-5-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-isopropylbenzonitrile is an aromatic organic compound with the molecular formula C10H11NO It features a benzene ring substituted with a hydroxyl group at the third position and an isopropyl group at the fifth position, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Hydroxy-5-isopropylbenzonitrile involves the reaction of 3-hydroxybenzonitrile with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group on the benzene ring acts as a nucleophile, attacking the isopropyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-isopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-isopropyl-5-cyanobenzoic acid.
Reduction: Formation of 3-hydroxy-5-isopropylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-Hydroxy-5-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzonitrile: Lacks the isopropyl group, making it less hydrophobic.
5-Isopropylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
3-Hydroxy-4-isopropylbenzonitrile: Similar structure but with different substitution pattern.
Uniqueness
3-Hydroxy-5-isopropylbenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-5,7,12H,1-2H3 |
InChI Key |
AATYIHYPVZFJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


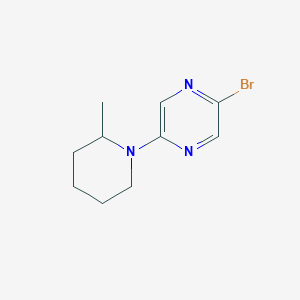

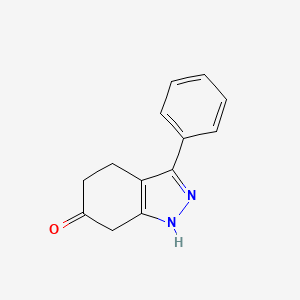

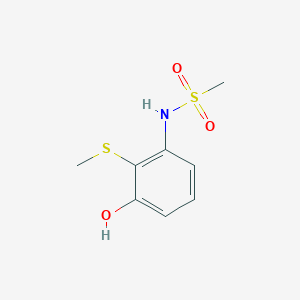
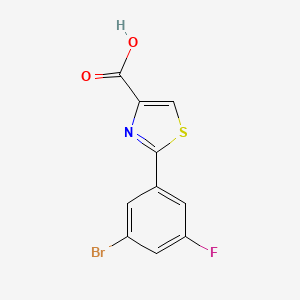
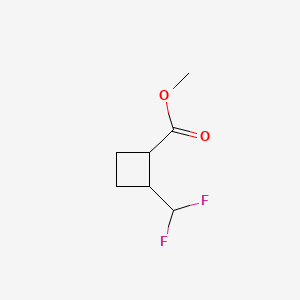
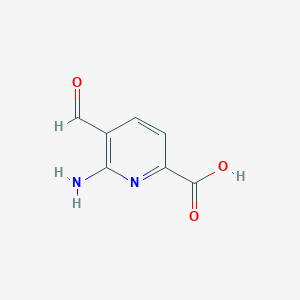

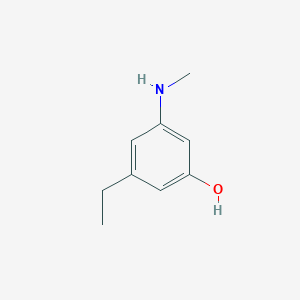
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
